3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide
Description
Properties
CAS No. |
646038-91-7 |
|---|---|
Molecular Formula |
C14H21NO2S |
Molecular Weight |
267.39 g/mol |
IUPAC Name |
3-methyl-4-(4-propan-2-ylphenyl)but-1-ene-1-sulfonamide |
InChI |
InChI=1S/C14H21NO2S/c1-11(2)14-6-4-13(5-7-14)10-12(3)8-9-18(15,16)17/h4-9,11-12H,10H2,1-3H3,(H2,15,16,17) |
InChI Key |
QPBQGNAISHCBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)C=CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a substituted phenyl ring followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide, a comparative analysis with three analogous sulfonamides is presented:
Structural and Electronic Comparisons
The table below summarizes key structural and electronic parameters derived from crystallographic and computational
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide | 295.4 | 3.2 | 0.12 | Sulfonamide, isopropylphenyl, conjugated alkene |
| 4-Methylbenzenesulfonamide | 171.2 | 0.8 | 5.6 | Sulfonamide, methylphenyl |
| 3-(4-Tert-butylphenyl)prop-1-ene-1-sulfonamide | 267.4 | 2.9 | 0.25 | Sulfonamide, tert-butylphenyl, conjugated alkene |
| 4-[4-(Ethyl)phenyl]but-1-ene-1-sulfonamide | 253.3 | 2.5 | 0.45 | Sulfonamide, ethylphenyl, conjugated alkene |
Key Observations :
- Hydrophobicity : The higher LogP value (3.2) versus 4-methylbenzenesulfonamide (0.8) underscores the role of the bulky isopropyl group in increasing lipophilicity, which may correlate with enhanced membrane permeability .
Crystallographic Insights
In contrast, tert-butyl analogs exhibit greater torsional strain (dihedral angles >50°), reducing conformational stability .
Biological Activity
3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide
- Molecular Formula : C14H19N1O2S
- Molecular Weight : 273.37 g/mol
Sulfonamides, including 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide, primarily exert their biological effects through the inhibition of specific enzymes and pathways:
- Enzyme Inhibition : Sulfonamides often inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a variety of pathogens.
- Anticancer Activity : Recent studies indicate that certain sulfonamide derivatives can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression. For instance, compounds similar to 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene have shown efficacy in reducing mTOR concentrations in colon cancer cell lines .
In Vitro Studies
A variety of in vitro studies have been conducted to assess the biological activity of sulfonamide derivatives. The following table summarizes key findings from relevant research:
Cardiovascular Effects
Research has demonstrated that certain sulfonamides can influence cardiovascular parameters. In a controlled study, the administration of 4-(2-Aminoethyl)-benzenesulfonamide led to significant reductions in perfusion pressure over time, suggesting a potential therapeutic role in managing cardiovascular conditions .
Anticancer Properties
In another study focusing on novel sulfonamide derivatives, it was found that compounds like MM131 were effective in inducing apoptosis in colon cancer cell lines through mechanisms involving cell cycle arrest and increased levels of Beclin-1, a marker associated with autophagy .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide is crucial for assessing its therapeutic potential. Computational models such as ADME/PK have been utilized to predict absorption, distribution, metabolism, and excretion characteristics. These models suggest favorable permeability profiles across various cell types, indicating potential for effective systemic delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
